molecular formula C7H2F5NO2S B14037149 1,3-Difluoro-4-nitro-2-(trifluoromethylthio)benzene

1,3-Difluoro-4-nitro-2-(trifluoromethylthio)benzene

Cat. No.: B14037149
M. Wt: 259.16 g/mol
InChI Key: KMEMFQKOQYBJDB-UHFFFAOYSA-N
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Description

1,3-Difluoro-4-nitro-2-(trifluoromethylthio)benzene is a fluorinated aromatic compound featuring a benzene ring substituted with two fluorine atoms (positions 1 and 3), a nitro group (position 4), and a trifluoromethylthio (SCF₃) group (position 2). The SCF₃ group contributes significant lipophilicity and electron-withdrawing effects, while the nitro and fluorine substituents further enhance the compound’s electron-deficient character.

Properties

Molecular Formula

C7H2F5NO2S

Molecular Weight

259.16 g/mol

IUPAC Name

1,3-difluoro-4-nitro-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2F5NO2S/c8-3-1-2-4(13(14)15)5(9)6(3)16-7(10,11)12/h1-2H

InChI Key

KMEMFQKOQYBJDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)SC(F)(F)F)F

Origin of Product

United States

Preparation Methods

Fluorination Strategies

Fluorination of aromatic rings can be achieved via several routes:

  • Direct electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) is often limited by regioselectivity.
  • Nucleophilic aromatic substitution (S_NAr) on activated halogenated nitrobenzenes is a common approach to introduce fluorine atoms selectively at positions ortho or para to electron-withdrawing groups.
  • Difluorocarbene generation from trifluoromethyl reagents such as trimethyl(trifluoromethyl)silane (TMSCF3) has been reported to facilitate difluorination through carbene insertion mechanisms.

The difluorocarbene generation method is particularly notable for producing 1,3-difluoro substitution patterns on aromatic rings via ring expansion or carbene addition reactions, as demonstrated in related systems.

Introduction of the Nitro Group

Nitration is traditionally achieved by electrophilic aromatic substitution using nitric acid or mixed acid systems. However, when fluorine substituents are present, nitration conditions must be carefully controlled to avoid defluorination or side reactions. Alternative routes include:

  • Starting from a pre-nitrated fluorobenzene derivative.
  • Using mild nitrating agents or protecting groups to ensure regioselectivity and functional group tolerance.

Trifluoromethylthio Group Installation

The trifluoromethylthio group (-SCF3) is a highly lipophilic and electron-withdrawing substituent. Its introduction is often the most challenging step:

  • Silver trifluoromethylthiolate (AgSCF3) is a common reagent used for trifluoromethylthiolation reactions.
  • Oxidative conditions with persulfates (e.g., potassium persulfate, K2S2O8) in solvents like dimethyl sulfoxide (DMSO) facilitate the coupling of AgSCF3 with aromatic substrates.
  • Base additives such as sodium bicarbonate (NaHCO3) help maintain reaction conditions and improve yields.
  • The reaction is typically conducted under inert atmosphere (argon) at moderate temperatures (~40 °C) for several hours.

This method has been successfully applied to related aromatic systems to obtain trifluoromethylthiolated products with good selectivity and yield.

Representative Preparation Procedure

A generalized synthetic route for This compound can be outlined as follows, integrating the above strategies:

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Selective fluorination Difluorocarbene generation from TMSCF3 + NaI Installation of fluorines at 1,3-positions via carbene insertion
2 Electrophilic nitration Mild nitrating agent or starting from 4-nitrofluorobenzene Introduction of the nitro group at the 4-position
3 Trifluoromethylthiolation AgSCF3, K2S2O8, DMSO, NaHCO3, Ar atmosphere, 40 °C, 4 h Coupling of SCF3 group at the 2-position with oxidative conditions

Experimental Data and Reaction Optimization

Extensive research has optimized the trifluoromethylthiolation step:

Parameter Condition Tested Yield (%) Notes
Oxidant K2S2O8 (2 equiv.) ~75 Effective oxidant for AgSCF3 activation
Solvent DMSO High Good solubility and reaction medium
Base NaHCO3 Improves yield Neutralizes acid byproducts
Temperature 40 °C Optimal Balances reaction rate and selectivity
Atmosphere Argon Required Prevents oxidation side reactions

These conditions provide a reliable protocol for the incorporation of the trifluoromethylthio group on fluoronitrobenzene substrates.

Mechanistic Insights

  • The difluorocarbene intermediate generated from TMSCF3 and NaI proceeds via an anionic chain mechanism, facilitating selective difluorination on aromatic rings.
  • The trifluoromethylthiolation proceeds through oxidative coupling of AgSCF3 with the aromatic substrate, mediated by persulfate oxidants, generating a reactive SCF3 radical or cation species that substitutes the aromatic C-H bond.
  • Nitration under controlled conditions avoids defluorination and preserves the fluorine pattern on the ring.

Summary Table of Key Reagents and Conditions

Step Key Reagents/Conditions Purpose
Difluorination TMSCF3, NaI, controlled temperature Generation of difluorocarbene for 1,3-fluorination
Nitration Mild nitrating agents or pre-nitrated intermediates Introduction of nitro group at 4-position
Trifluoromethylthiolation AgSCF3, K2S2O8, DMSO, NaHCO3, Ar, 40 °C, 4 h Installation of trifluoromethylthio group at 2-position

Chemical Reactions Analysis

1,3-Difluoro-4-nitro-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Difluoro-4-nitro-2-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1,3-Difluoro-4-nitro-2-(trifluoromethylthio)benzene exerts its effects is primarily through its interactions with molecular targets. The electron-withdrawing groups on the benzene ring influence its reactivity and interactions with other molecules. For instance, the nitro group can participate in redox reactions, while the trifluoromethylthio group can enhance the compound’s lipophilicity, affecting its distribution in biological systems .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison

Compound Name Substituents cLogP Molecular Weight Application
1,3-Difluoro-4-nitro-2-(trifluoromethylthio)benzene 1,3-F; 4-NO₂; 2-SCF₃ ~2.5 227 Pharma Intermediate
1-Nitro-3,5-bis(trifluoromethyl)benzene (CAS 328-75-6) 3,5-CF₃; 1-NO₂ ~3.0 259 Chemical Synthesis
Oxyfluorfen Phenoxy, ethoxy, NO₂, CF₃ ~4.0 361 Herbicide

Table 2: Substituent Impact on Reactivity

Group Electron-Withdrawing Strength Lipophilicity (Relative) Stability
SCF₃ High High Moderate (oxidizable)
CF₃ Moderate Moderate High
NO₂ Very High Low High

Biological Activity

1,3-Difluoro-4-nitro-2-(trifluoromethylthio)benzene is an aromatic compound characterized by its molecular formula C₇H₂F₅NO₂S and a molecular weight of 227.09 g/mol. This compound features a benzene ring with two fluorine atoms at the 1 and 3 positions, a nitro group at the 4 position, and a trifluoromethylthio group at the 2 position. The unique combination of these electron-withdrawing groups significantly influences its chemical reactivity and biological activity.

The compound's structure allows for potential interactions with various biological systems, particularly enzymes and receptors involved in metabolic pathways. Its distinctive functional groups may enhance its reactivity compared to structurally similar compounds.

PropertyValue
Molecular FormulaC₇H₂F₅NO₂S
Molecular Weight227.09 g/mol
Boiling PointPredicted: 215.8 ± 35 °C
DensityNot available

Biological Activity Insights

Preliminary studies indicate that this compound may exhibit various biological activities, including antimicrobial and antitumor properties. The presence of the nitro group is often associated with increased biological activity due to its potential for redox reactions.

Antitumor Activity

The potential antitumor activity of this compound may be inferred from studies on related compounds that exhibit cytotoxic effects against various cancer cell lines. The electron-withdrawing nature of the trifluoromethylthio and nitro groups can enhance the compound's ability to interact with cellular targets involved in tumor proliferation.

Case Studies

While direct case studies specifically targeting this compound are scarce, several related studies provide insight into its potential applications:

  • Antitubercular Activity : A study on structurally similar compounds demonstrated significant activity against M. tuberculosis with minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL. The most potent derivatives showed an MIC of 4 μg/mL against resistant strains .
  • Cytotoxicity Assays : Research on related nitro compounds indicated variable cytotoxic effects across different tumor cell lines, suggesting that modifications in the molecular structure could lead to enhanced or reduced biological activity .

Future Directions

Further research is warranted to elucidate the specific mechanisms by which this compound interacts with biological systems. In vitro assays focusing on enzyme inhibition and receptor binding will be critical in determining its efficacy as a therapeutic agent.

Q & A

Q. What are the common synthetic routes for preparing 1,3-Difluoro-4-nitro-2-(trifluoromethylthio)benzene?

Methodological Answer: The compound can be synthesized via sequential electrophilic and nucleophilic aromatic substitution reactions. For example:

  • Electrophilic nitration : Introduce the nitro group at the para position of a fluorinated benzene derivative under controlled conditions (e.g., mixed HNO₃/H₂SO₄) .
  • Nucleophilic substitution : Replace specific fluorine atoms with trifluoromethylthio (SCF₃) groups using sulfur nucleophiles (e.g., CuSCF₃-mediated reactions) . Key intermediates like 1,4-difluoro-2-methyl-3-nitrobenzene () highlight the role of fluorine as a directing/leaving group.

Q. How can the structure of this compound be confirmed post-synthesis?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • ¹⁹F NMR : Identify distinct fluorine environments (e.g., -CF₃ vs. aromatic F) through chemical shifts (δ -60 to -70 ppm for CF₃; δ -100 to -120 ppm for aromatic F) .
  • X-ray crystallography : Resolve spatial arrangements of substituents, particularly the steric effects of the bulky SCF₃ group .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., C₇H₃F₅N₂O₂S: calculated m/z 298.0) .

Advanced Research Questions

Q. How does the trifluoromethylthio group influence electronic properties in materials science applications?

Methodological Answer: The SCF₃ group is a strong electron-withdrawing unit due to its high electronegativity and inductive effects. In thermally activated delayed fluorescence (TADF) emitters:

  • TD-DFT calculations show SCF₃ lowers the LUMO energy, enhancing charge-transfer efficiency .
  • Comparative studies with CF₃, OCF₃, and SF₅ groups reveal SCF₃ provides optimal intramolecular charge transfer (ICT) for delayed fluorescence .
  • Applications include OLEDs, where SCF₃-containing emitters achieve high external quantum efficiency (>20%) .

Q. What mechanistic insights explain the formation of the trifluoromethylthio group in this compound?

Methodological Answer: Recent studies propose an unconventional pathway for SCF₃ formation:

  • Difluorocarbene intermediates (e.g., from Ph₃P⁺CF₂CO₂⁻) react with fluoride and sulfur to generate SCF₃⁻ anions .
  • Copper-mediated coupling : Transition metals (e.g., CuI) facilitate the insertion of SCF₃ into aromatic rings via radical or ionic mechanisms .
  • Theoretical validation : DFT calculations support a stepwise mechanism involving carbene trapping and anion-metal interactions .

Q. How should researchers address contradictions in reported reactivity data for this compound?

Methodological Answer: Contradictions (e.g., divergent substitution rates or regioselectivity) require systematic analysis:

  • Control experiments : Replicate conditions (solvent, temperature, catalyst) from conflicting studies to isolate variables .
  • Computational modeling : Use DFT to compare activation energies for competing pathways (e.g., ortho vs. para substitution) .
  • In situ monitoring : Employ techniques like IR spectroscopy or mass spectrometry to track intermediate species during reactions .

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